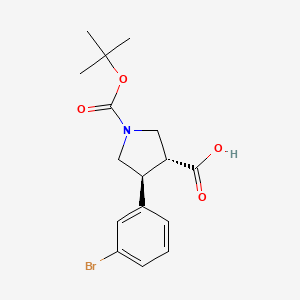
(+/-)-Apomorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Apomorphine is a complex organic compound with the molecular formula C34H34N2O4 It is characterized by its unique structure, which includes a dibenzoquinoline core with hydroxyl groups at the 10 and 11 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Apomorphine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
(+/-)-Apomorphine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated analogs of the original compound.
科学研究应用
(+/-)-Apomorphine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (+/-)-Apomorphine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Apomorphine: Shares a similar dibenzoquinoline core but differs in functional groups.
Nuciferine: Another compound with a related structure, used in different applications.
Uniqueness
(+/-)-Apomorphine is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 10 and 11 positions
属性
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859022 |
Source


|
| Record name | (+/-)-Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61503-74-0 |
Source


|
| Record name | (+/-)-Apomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of 5,6-ADTN contribute to its dopaminergic activity?
A1: 5,6-ADTN shares structural similarities with other dopaminergic agonists like apomorphine []. Specifically, it has the same spatial arrangement as (6aR)-apomorphine [], which is crucial for interacting with dopamine receptors.
Q2: Are there any known modifications to the 5,6-ADTN structure that enhance or diminish its dopaminergic activity?
A2: While the provided research doesn't delve into specific modifications for 5,6-ADTN, it highlights the importance of the catechol moiety (two hydroxyl groups on the aromatic ring) for dopamine receptor binding, a feature shared by 5,6-ADTN and apomorphine [, ]. Modifying this moiety would likely impact its activity.
Q3: Does 5,6-ADTN act as a dopamine agonist at both pre- and postsynaptic receptors?
A3: Research suggests that 5,6-ADTN demonstrates a higher efficacy at presynaptic dopamine receptors compared to postsynaptic receptors []. This selectivity for presynaptic receptors differentiates it from apomorphine, which acts on both [].
Q4: What in vivo models have been used to study 5,6-ADTN's effects on dopaminergic activity?
A5: One model mentioned is the assessment of locomotor activity changes in rats []. This model helps researchers understand how the compound influences movement, a key aspect of dopamine function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)



